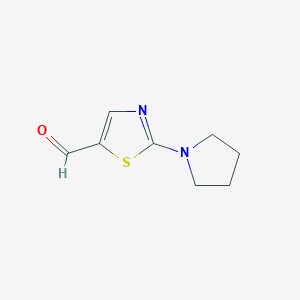

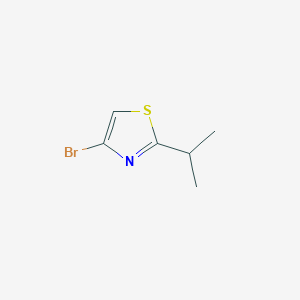

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

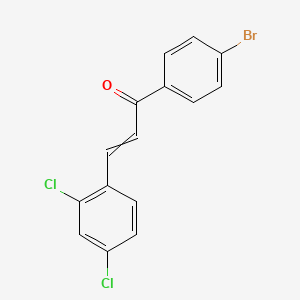

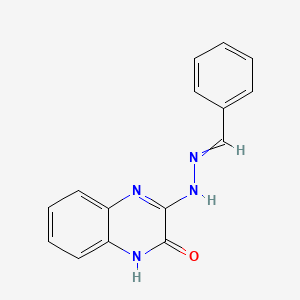

The compound "2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde" is a heterocyclic molecule that is not directly mentioned in the provided papers. However, the papers discuss related compounds with pyrrolidine and thiazole moieties, which can provide insights into the chemistry of similar structures. These compounds are of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmacologically active agents .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cyclization and 1,3-dipolar cycloaddition reactions. For instance, a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized with yields ranging from 70-96% . Another study reported the synthesis of pyrrolo[2,1-b]thiazole thioaldehydes using a modified Vilsmeier reaction . Additionally, a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde was established, which is structurally similar to the compound of interest, with a total yield of 65% . These methods highlight the versatility of synthetic approaches for constructing complex molecules containing pyrrolidine and thiazole units.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the stereochemistry of one derivative was determined by single crystal X-ray diffraction . Spectral studies, including 1H NMR, have been used to investigate the conformational properties of pyrrolo[2,1-b]thiazole thioaldehydes . These studies provide valuable information on the structural aspects of these molecules, which can be extrapolated to understand the molecular structure of "2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde".

Chemical Reactions Analysis

The chemical reactivity of compounds with pyrrolidine and thiazole units has been explored in various studies. For instance, the synthesis of 1-vinylpyrrole-benzimidazole ensembles was achieved by condensation reactions . The importance of intramolecular hydrogen bonding in thiadiazol-pyrrolidin-2-ol bearing species has been highlighted, affecting their conformational behavior . These insights into the chemical behavior of related compounds can help predict the reactivity of "2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde" have been studied. Acid dissociation constants were determined for a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, and antimicrobial activity was observed against various bacterial and fungal strains . The spectral data provided insights into the existence of different conformations and the influence of substituents on chemical shifts . These studies contribute to a better understanding of the physicochemical characteristics of compounds with similar structural features.

Wissenschaftliche Forschungsanwendungen

Sensor Construction and Analytical Applications

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde derivatives have been found useful in sensor construction. For instance, pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone, a related compound, has been used as a neutral ionophore in the construction of an Er(III) membrane sensor. This sensor demonstrates high selectivity and suitability for analytical applications, including the direct monitoring of Er(III) in binary mixtures and indirect determination of fluoride ions in mouth wash preparations (Ganjali et al., 2007).

Synthesis of Novel Derivatives

These compounds are also used in the synthesis of novel chemical derivatives. For example, the synthesis of new 1,3,4-Oxadiazolecopper(II) derivatives from Thiosemicarbazone complexes has been documented. These derivatives are characterized by interesting structural and spectroscopic features, indicating potential for further chemical research and applications (Gómez-Saiz et al., 2003).

Studies in Molecular Structure and Isomerism

Research into the molecular structure and isomerism of similar compounds has been conducted. For instance, the rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes has been studied, providing insights into the structural dynamics of these molecules (Brindley et al., 1986).

Antimicrobial Activities

Compounds related to 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde have demonstrated antimicrobial activities. The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and the evaluation of their antimicrobial activities is an example of such research (Bayrak et al., 2009).

Synthesis of Heterocyclic Compounds

The compound is also involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Studies have been conducted on synthesizing novel series of heterocyclic compounds like pyrrolidin-2-one derivatives and their evaluation for antibacterial activity (Patel & Patel, 2015).

Schiff Bases and Biological Activities

The formation of Schiff bases from compounds such as 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde and their biological activities have been a subject of interest. For example, the synthesis and characterization of novel chitosan Schiff bases based on heterocyclic moieties and their antimicrobial activity have been explored (Hamed et al., 2020).

Desulfurization in Oxidative Cyclization

The role of these compounds in desulfurization during oxidative cyclization has been studied. The conversion to 1,3,4-oxadiazole derivatives through this process demonstrates the chemical versatility of these compounds (Gómez-Saiz et al., 2002).

Photoinduced Reactivity Studies

Studies on photoinduced reactivity, like the investigation of radiationless decay processes of unnatural DNA bases involving pyrrole-2-carbaldehyde, provide insights into the photochemical stability of these compounds (Ghosh et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c11-6-7-5-9-8(12-7)10-3-1-2-4-10/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFWKLLEEVWNLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377620 |

Source

|

| Record name | 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |

CAS RN |

900015-48-7 |

Source

|

| Record name | 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Acetylsulfanyl)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B1272497.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1272509.png)

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)